![molecular formula C17H10OS2 B12622270 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-53-9](/img/structure/B12622270.png)
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a chemical compound that belongs to the class of naphtho[2,3-b]thiophenes. This compound is characterized by the presence of a thiophene ring and a naphthoquinone structure, which are linked by a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of thiophene-2-carbaldehyde with naphtho[2,3-b]thiophene-4,9-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Analyse Chemischer Reaktionen
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound’s interaction with other cellular pathways and targets is still under investigation .
Vergleich Mit ähnlichen Verbindungen
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can be compared with other similar compounds, such as:
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but differ in the substituents attached to the naphthoquinone and thiophene rings. They exhibit similar biological activities but may have different potencies and selectivities.
Naphtho[2,3-b]thiophene-4,9-dione derivatives: These compounds lack the methylene bridge and have different electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920012-53-9 |
|---|---|
Molekularformel |
C17H10OS2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
9-(thiophen-2-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-6-2-1-5-12(13)15(10-11-4-3-8-19-11)17-14(16)7-9-20-17/h1-10H |
InChI-Schlüssel |
FPCBBNIBAOWOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=C(C2=O)C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


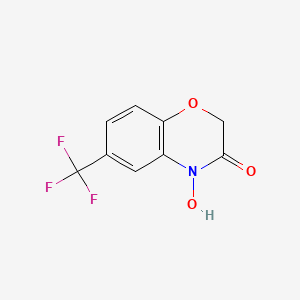
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
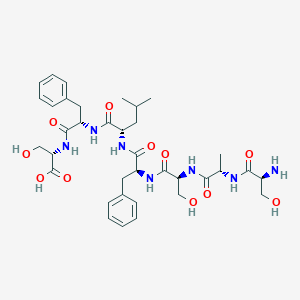
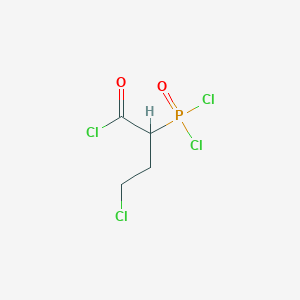
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
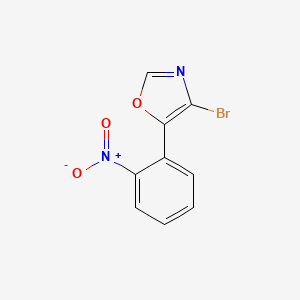
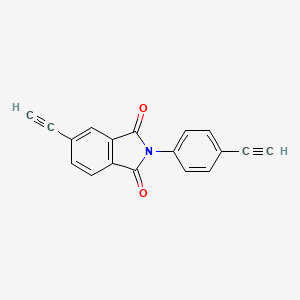
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

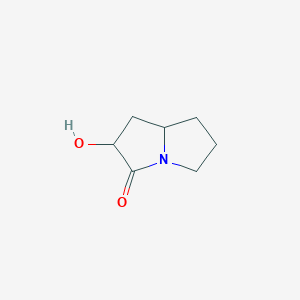
![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
